molecular formula C13H14N2O2S B5754738 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide

4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide

Cat. No. B5754738
M. Wt: 262.33 g/mol
InChI Key: XBIWESRJTZMOFG-MKMNVTDBSA-N
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Description

4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide, also known as DMFTC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide is not fully understood, but it has been suggested that it acts by inducing oxidative stress and apoptosis in cancer cells. In addition, 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been shown to interact with different biomolecules, including proteins and DNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been shown to have different biochemical and physiological effects, depending on the concentration and the type of cells or biomolecules it interacts with. In cancer cells, 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been shown to induce cell death through apoptosis and autophagy. In addition, 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been shown to inhibit cell migration and invasion, which are important processes in cancer progression. In biochemistry, 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been used as a fluorescent probe for the detection of different biomolecules, including proteins and DNA. In materials science, 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been used as a building block for the synthesis of different materials, including metal-organic frameworks.

Advantages and Limitations for Lab Experiments

4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and biological activity.

Future Directions

There are several future directions for the study of 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide, including:
1. Investigation of the structure-activity relationship of 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide and its derivatives to optimize its biological activity and selectivity.
2. Development of new synthetic methods for the preparation of 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide and its derivatives.
3. Study of the potential of 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide as a fluorescent probe for the detection of different biomolecules, including proteins and DNA.
4. Investigation of the potential of 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide as a building block for the synthesis of different materials, including metal-organic frameworks.
5. Study of the potential of 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide as a therapeutic agent for the treatment of different diseases, including cancer.
Conclusion:
In conclusion, 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide is a promising chemical compound that has shown potential applications in different fields of science, including medicinal chemistry, biochemistry, and materials science. Further studies are needed to fully understand its mechanism of action and biological activity, and to optimize its potential applications.

Synthesis Methods

4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide can be synthesized using various methods, including the reaction between 4,5-dimethyl-3-thiophenecarbohydrazide and 5-methyl-2-furaldehyde. This reaction is catalyzed by different reagents, such as acetic acid, and can be carried out under different conditions, including refluxing and microwave irradiation.

Scientific Research Applications

4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been extensively studied for its potential applications in different fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been investigated for its potential as an anticancer agent, as it has shown cytotoxic effects against different cancer cell lines. In biochemistry, 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been studied for its potential as a fluorescent probe for the detection of different biomolecules, including proteins and DNA. In materials science, 4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been investigated for its potential as a building block for the synthesis of different materials, including metal-organic frameworks.

properties

IUPAC Name

4,5-dimethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-8-4-5-11(17-8)6-14-15-13(16)12-7-18-10(3)9(12)2/h4-7H,1-3H3,(H,15,16)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIWESRJTZMOFG-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CSC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CSC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]thiophene-3-carbohydrazide

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